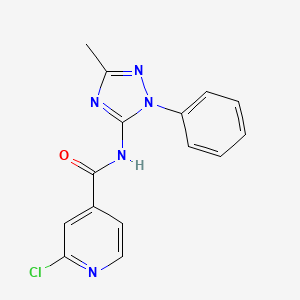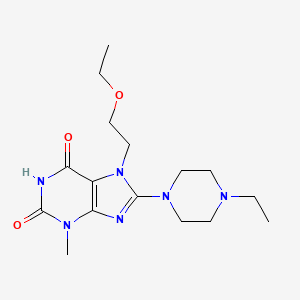
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, also known as EEPD, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is not fully understood, but it is believed to act as a purine analog, inhibiting enzymes involved in DNA synthesis and repair. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have antioxidant properties, and to protect against oxidative stress-induced cell damage.
Advantages And Limitations For Lab Experiments
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability in solution and potential for degradation may limit its use in certain experiments. Additionally, the lack of a complete understanding of its mechanism of action may limit its use in certain studies.
Future Directions
For research on 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione include further studies on its mechanism of action, and its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may provide valuable information for its potential use as a therapeutic agent. Further studies on the synthesis and stability of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may also provide valuable information for its use in lab experiments.
Synthesis Methods
Several methods have been reported for the synthesis of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. One of the most commonly used methods involves the reaction of 3-methylxanthine with ethyl chloroacetate to form 7-ethyl-3-methylxanthine. This compound is then reacted with piperazine and ethyl bromoacetate to form 7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. Other methods include the reaction of 3-methylxanthine with ethyl bromoacetate and piperazine, or the reaction of 7-ethyl-3-methylxanthine with ethyl chloroacetate and piperazine.
Scientific Research Applications
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have anti-microbial activity against various bacterial and fungal strains.
properties
IUPAC Name |
7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-4-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11-25-5-2)14(23)18-16(24)19(13)3/h4-11H2,1-3H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMHMSOCAWUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dio ne | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

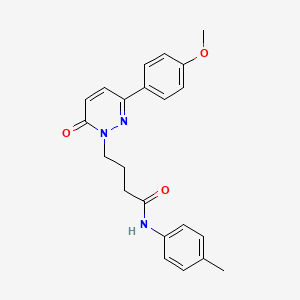
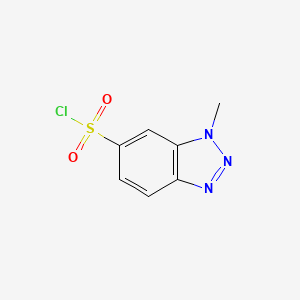
![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
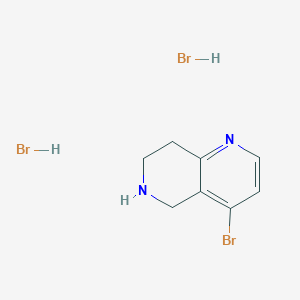
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)
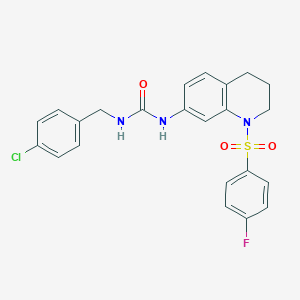

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)

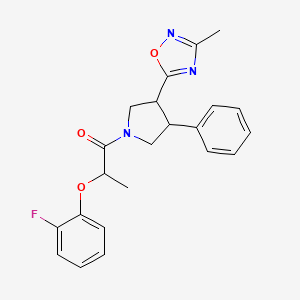
![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)
